molecular formula C14H19N3O4 B6137237 N,N-diethyl-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide

N,N-diethyl-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide

Cat. No. B6137237
M. Wt: 293.32 g/mol
InChI Key: UEGVGMDPUNMWAK-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide, also known as DEHBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DEHBA is a hydrazone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes involved in cellular processes. N,N-diethyl-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
N,N-diethyl-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anticancer, and antibacterial properties. It has also been shown to reduce oxidative stress and protect against DNA damage. However, the exact mechanisms underlying these effects are not fully understood.

Advantages and Limitations for Lab Experiments

N,N-diethyl-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its solubility in water is limited, which can make it challenging to work with in aqueous solutions. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N,N-diethyl-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide, including its potential use as a therapeutic agent for cancer, inflammation, and bacterial infections. Further studies are needed to fully understand its mechanism of action, optimize its pharmacological properties, and evaluate its safety and efficacy in preclinical and clinical trials. Additionally, N,N-diethyl-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide could be explored for its potential applications in material science, such as its use as a corrosion inhibitor or in the synthesis of metal complexes.

Synthesis Methods

N,N-diethyl-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide has been synthesized through various methods, including the reaction of 2-hydroxy-3-methoxybenzaldehyde with diethyl hydrazinecarboxylate in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with diethyl hydrazinecarboxylate in the presence of acetic acid and sodium nitrite. The resulting product is then reacted with acetic anhydride to obtain N,N-diethyl-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide.

Scientific Research Applications

N,N-diethyl-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. N,N-diethyl-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and exhibiting antibacterial properties. It has also been studied for its potential use as a corrosion inhibitor and as a ligand in metal complexes.

properties

IUPAC Name

N',N'-diethyl-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-4-17(5-2)14(20)13(19)16-15-9-10-7-6-8-11(21-3)12(10)18/h6-9,18H,4-5H2,1-3H3,(H,16,19)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGVGMDPUNMWAK-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NN=CC1=C(C(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)C(=O)N/N=C/C1=C(C(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide

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